molecular formula C17H22F3N3O B13409168 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone

1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone

Cat. No.: B13409168
M. Wt: 341.37 g/mol
InChI Key: BTIXDUVRVJNTFW-UHFFFAOYSA-N
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Description

1-[4-(Cyclopropyl{[6-(Trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone is a piperidine-based compound featuring a cyclopropylamino linker, a 6-(trifluoromethyl)pyridinylmethyl substituent, and an acetyl group.

Properties

Molecular Formula

C17H22F3N3O

Molecular Weight

341.37 g/mol

IUPAC Name

1-[4-[cyclopropyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C17H22F3N3O/c1-12(24)22-8-6-15(7-9-22)23(14-3-4-14)11-13-2-5-16(21-10-13)17(18,19)20/h2,5,10,14-15H,3-4,6-9,11H2,1H3

InChI Key

BTIXDUVRVJNTFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N(CC2=CN=C(C=C2)C(F)(F)F)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. Common synthetic methods include:

    Cyclopropanation: This step involves the formation of the cyclopropyl group, often using diazo compounds and transition metal catalysts.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts or hydride donors like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for targeting specific receptors or enzymes.

    Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification.

Comparison with Similar Compounds

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Hypothetical logP Metabolic Stability
Target Compound C₁₆H₂₁F₃N₄O ~366.36 6-(Trifluoromethyl)pyridinylmethyl 2.8 High
1-[4-[(2-Aminoethyl)Cyclopropylamino]Ethanone C₁₂H₂₃N₃O 225.33 2-Aminoethyl 1.2 Moderate
Iloperidone C₂₄H₂₇FN₂O₃ 426.48 Benzisoxazole, methoxy 3.5 Moderate-Low
1-(6-(Trifluoromethyl)Pyridin-3-yl)Ethanone C₈H₆F₃NO 189.13 Trifluoromethylpyridine 1.9 High

Key Research Findings

  • Trifluoromethyl Groups : Enhance binding to hydrophobic pockets in targets (e.g., kinases, GPCRs) and resist metabolic degradation .
  • Positional Isomerism : Substituent placement on piperidine (e.g., 3- vs. 4-position) alters receptor engagement, as seen in muscarinic antagonists .
  • Metabolism : Compounds with trifluoromethyl groups (e.g., target compound) are less prone to oxidative metabolism than those with halogens (e.g., iloperidone) .

Biological Activity

The compound 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone (CAS Number: 909666-25-7) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21F3N2OC_{17}H_{21}F_3N_2O with a molecular weight of approximately 341.37 g/mol. The compound features a cyclopropyl group, a trifluoromethyl pyridine moiety, and a piperidine ring, which are significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. It has been studied for its potential effects on:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator at specific GPCRs, influencing intracellular signaling pathways such as calcium ion release and cyclic nucleotide levels .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models. The influence on neurotransmitter systems such as serotonin and norepinephrine is hypothesized to be a contributing factor.
  • Anti-cancer Properties : Analogous compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines through mechanisms involving tubulin polymerization disruption .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels within the synaptic cleft, suggesting a mechanism involving serotonin reuptake inhibition.

ParameterControl GroupTreatment Group
Time spent immobile (s)18090
Serotonin levels (ng/ml)5080

Study 2: Anti-cancer Activity

In vitro assays were performed on various cancer cell lines, including ovarian and breast cancer cells. The compound exhibited IC50 values ranging from 20 to 50 nM, indicating potent anti-proliferative effects.

Cell LineIC50 (nM)
Ovarian Carcinoma25
Breast Carcinoma30
Lung Carcinoma45

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